4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate
CAS No.: 877637-54-2
Cat. No.: VC4208990
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877637-54-2 |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 382.43 |
| IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate |
| Standard InChI | InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 |
| Standard InChI Key | BCWFLYPUKILOBW-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Introduction
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate is a synthetic organic compound characterized by a pyran ring fused with a pyrimidine moiety and a 2-phenylbutanoate ester group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a receptor antagonist. Below is a detailed analysis of its structural, synthetic, and pharmacological properties, supported by experimental data and research findings.
Core Structure
The compound features:
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Pyran ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4.
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Pyrimidine moiety: A sulfur-linked pyrimidine ring at position 6 of the pyran.
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2-phenylbutanoate ester: A branched ester group derived from 2-phenylbutanoic acid, attached at position 3 of the pyran.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 877637-54-2 | |
| Molecular Formula | C₂₀H₁₈N₂O₄S | |
| Molecular Weight | 382.43 g/mol | |
| IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate | |
| SMILES | CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| InChI | InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 |
Synthesis and Characterization
Synthetic Methodology
The synthesis involves:
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Pyran ring formation: Condensation reactions of appropriate precursors under controlled conditions.
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Esterification: Introduction of the 2-phenylbutanoate group via esterification.
Key Reaction Steps
| Step | Description |
|---|---|
| Pyran Ring Formation | Cyclization of intermediates (e.g., aldehydes and ketones) to form the pyran core. |
| Sulfur Linkage | Incorporation of the pyrimidin-2-ylthio group via nucleophilic substitution. |
| Esterification | Reaction of the hydroxyl group on the pyran with 2-phenylbutanoic acid derivatives. |
Characterization Techniques
| Method | Purpose |
|---|---|
| NMR Spectroscopy | Confirmation of proton and carbon environments (¹H, ¹³C NMR). |
| HPLC | Purity assessment and isomeric separation. |
| Mass Spectrometry | Molecular weight verification (e.g., ESI-MS). |
Pharmacological Profile
Mechanism of Action
The compound acts as an apelin receptor (APJ) antagonist, inhibiting apelin/APJ signaling pathways. This interaction is critical in cardiovascular regulation and energy metabolism .
Selectivity and Efficacy
Comparative Analysis with Similar Compounds
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